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Introduction
NBI-35965 is a selective and orally active antagonist of the corticotropin-releasing factor

receptor 1 (CRF1).[1] As a brain-penetrant small molecule, it has been investigated for its

potential therapeutic effects in stress-related disorders. This document provides a summary of

the behavioral pharmacology of NBI-35965, including its mechanism of action, and detailed

protocols for key behavioral assays used to characterize its effects.

Mechanism of Action
NBI-35965 exhibits high binding affinity for the CRF1 receptor, with a Ki value of approximately

4 nM, and shows no significant affinity for the CRF2 receptor.[1] The primary mechanism of

action of NBI-35965 involves the blockade of CRF1 receptors, which are Gs-protein coupled

receptors. Activation of CRF1 receptors by corticotropin-releasing factor (CRF) typically leads

to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic

adenosine monophosphate (cAMP) levels. NBI-35965 has been shown to inhibit sauvagine-

induced cAMP stimulation in cells transfected with the CRF1 receptor.[1] By antagonizing the

CRF1 receptor, NBI-35965 mitigates the physiological and behavioral consequences of

excessive CRF signaling, which is often associated with stress responses.
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The signaling pathway of the CRF1 receptor and the antagonistic action of NBI-35965 are

depicted in the following diagram.
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CRF1 receptor signaling pathway and the inhibitory action of NBI-35965.

Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological and

behavioral effects of NBI-35965.

Table 1: In Vitro Pharmacological Data

Parameter Value Reference

CRF1 Receptor Binding Affinity

(Ki)
~4 nM [1]

CRF2 Receptor Binding Affinity No significant affinity [1]

Inhibition of Sauvagine-

induced cAMP stimulation
Yes [1]

Table 2: In Vivo Pharmacokinetic Data in Rats
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Parameter Route Dose Value Reference

Oral

Bioavailability
p.o. 10 mg/kg 34%

Neurocrine

Biosciences,

data on file

Plasma

Clearance
i.v. 10 mg/kg 17 mL/min/kg

Neurocrine

Biosciences,

data on file

Volume of

Distribution
i.v. 10 mg/kg 17.8 L/kg

Neurocrine

Biosciences,

data on file

Half-life i.v. 10 mg/kg 12 hours

Neurocrine

Biosciences,

data on file

Peak Plasma

Concentration

(Cmax)

p.o. 10 mg/kg 560 ng/mL

Neurocrine

Biosciences,

data on file

Time to Peak

Plasma

Concentration

(Tmax)

p.o. 10 mg/kg 1 hour

Neurocrine

Biosciences,

data on file

Brain Penetration

(Cmax)
p.o. 10 mg/kg 700 ng/g

Neurocrine

Biosciences,

data on file

Table 3: In Vivo Behavioral Data in Rats
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Behavioral
Model

Stressor
NBI-35965
Dose & Route

Effect Reference

Visceromotor

Response to

Colorectal

Distention

Water Avoidance

Stress
20 mg/kg s.c.

Abolished the

42% increase in

visceromotor

response.

[1]

Distal Colonic

Transit Time
Intravenous CRF

10 mg/kg p.o. or

s.c.

Completely

blocked the 81%

shortening of

transit time.

[1]

Defecation
Water Avoidance

Stress
20 mg/kg s.c.

Significantly

reduced stress-

induced

defecation.

[1]

Note: Specific quantitative dose-response data for NBI-35965 in the elevated plus maze, light-

dark box, and stress-induced reinstatement of drug-seeking models are not readily available in

the public domain based on the conducted searches.

Experimental Protocols
Anxiolytic Activity: Elevated Plus Maze (EPM)
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in

rodents. The test is based on the conflict between the innate tendency of rodents to explore a

novel environment and their aversion to open, elevated spaces.

Materials:

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the

floor).

Video camera and tracking software.

NBI-35965 solution and vehicle control.
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Syringes and needles for administration.

Experimental animals (rats or mice).

Procedure:

Habituation: Acclimate the animals to the testing room for at least 1 hour before the

experiment.

Drug Administration: Administer NBI-35965 or vehicle control at the desired dose and route

(e.g., intraperitoneally, orally) at a specified time before the test (e.g., 30-60 minutes).

Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

Data Recording: Record the animal's behavior for a 5-minute session using the video

camera and tracking software.

Parameters Measured:

Time spent in the open arms.

Time spent in the closed arms.

Number of entries into the open arms.

Number of entries into the closed arms.

Total distance traveled.

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and

the number of entries into the open arms compared to the vehicle-treated group.
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Experimental workflow for the Elevated Plus Maze test.

Anxiolytic Activity: Light-Dark Box Test
The light-dark box test is another common assay for assessing anxiety-like behavior. It is based

on the innate aversion of rodents to brightly illuminated areas and their preference for dark,

enclosed spaces.
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Materials:

Light-dark box apparatus (a box divided into a large, illuminated compartment and a small,

dark compartment with an opening between them).

Video camera and tracking software.

NBI-35965 solution and vehicle control.

Syringes and needles for administration.

Experimental animals (rats or mice).

Procedure:

Habituation: Acclimate the animals to the testing room for at least 1 hour before the

experiment.

Drug Administration: Administer NBI-35965 or vehicle control at the desired dose and route.

Test Initiation: Place the animal in the center of the light compartment, facing away from the

opening to the dark compartment.

Data Recording: Record the animal's behavior for a 10-minute session.

Parameters Measured:

Latency to enter the dark compartment.

Time spent in the light compartment.

Time spent in the dark compartment.

Number of transitions between the two compartments.

Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in the light

compartment and the number of transitions.
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Stress-Induced Visceral Hypersensitivity: Colorectal
Distention (CRD) Model
This model is used to assess visceral pain and the effects of compounds on stress-induced

visceral hyperalgesia.

Materials:

Colorectal distention apparatus (a pressure-controlled balloon catheter).

Electromyography (EMG) recording equipment (optional, for quantitative assessment of

visceromotor response).

Stress-inducing apparatus (e.g., a platform for water avoidance stress).

NBI-35965 solution and vehicle control.

Experimental animals (rats).

Procedure:

Animal Preparation: Surgically implant EMG electrodes into the abdominal musculature for

quantitative measurement of the visceromotor response (optional). Allow for recovery.

Stress Induction: Expose the animals to a stressor, such as water avoidance stress (placing

the rat on a small platform in a pool of water) for a defined period (e.g., 1 hour).

Drug Administration: Administer NBI-35965 or vehicle control before or after the stressor,

depending on the experimental design.

Colorectal Distention:

Gently insert the balloon catheter into the colorectum.

Inflate the balloon to various pressures in a graded manner (e.g., 20, 40, 60, 80 mmHg).

Record the visceromotor response (abdominal contractions) either visually (using a

scoring system) or via EMG.
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Data Analysis: A reduction in the visceromotor response at different distention pressures in

the NBI-35965-treated group compared to the vehicle-treated, stressed group indicates an

amelioration of visceral hyperalgesia.
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Workflow for the Colorectal Distention (CRD) model.

Stress-Induced Reinstatement of Drug-Seeking Behavior
This model is used to study the role of stress in relapse to drug use.

Materials:

Operant conditioning chambers equipped with levers and infusion pumps.

Drug of abuse (e.g., cocaine, heroin).

Stressor apparatus (e.g., electric footshock grid).

NBI-35965 solution and vehicle control.

Experimental animals (rats).

Procedure:

Drug Self-Administration Training: Train rats to self-administer a drug by pressing a lever,

which delivers an intravenous infusion of the drug.

Extinction: After stable self-administration is achieved, replace the drug with saline. Lever

pressing will gradually decrease (extinguish) as it is no longer reinforced.

Reinstatement Test:

Administer NBI-35965 or vehicle control.

Expose the rats to a brief, intermittent footshock stressor immediately before placing them

back in the operant chambers.

Record the number of presses on the previously active (drug-paired) lever and the inactive

lever for a session (e.g., 2 hours). Lever presses are not reinforced with the drug during

this phase.

Data Analysis: A significant reduction in the number of active lever presses in the NBI-35965-

treated group compared to the vehicle-treated group indicates that the compound attenuates
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stress-induced reinstatement of drug-seeking behavior.

Conclusion
NBI-35965 is a potent and selective CRF1 receptor antagonist with clear anxiolytic-like and

anti-stress effects in preclinical models. Its ability to penetrate the brain and its favorable

pharmacokinetic profile in rats make it a valuable research tool for investigating the role of the

CRF system in various behavioral and physiological processes. The protocols outlined in this

document provide a framework for further investigation into the behavioral pharmacology of

NBI-35965 and other CRF1 receptor antagonists. Further research is warranted to obtain more

detailed dose-response data in a wider range of behavioral paradigms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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